[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl
Description
Properties
CAS No. |
873101-89-4 |
|---|---|
Molecular Formula |
C17H10BClNO |
Molecular Weight |
290.5 g/mol |
InChI |
InChI=1S/C17H10BClNO/c19-15-8-2-1-5-13(15)10-11-18-21-16-9-3-6-14-7-4-12-20-17(14)16/h1-9,12H |
InChI Key |
FKGCZGLETUYKNP-UHFFFAOYSA-N |
Canonical SMILES |
[B](C#CC1=CC=CC=C1Cl)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Reaction Scheme
The synthesis of [(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl can be approached through the following general reaction scheme:
Step 1: Synthesis of the Ethynyl Intermediate
- Start with 2-chlorophenylacetylene, which can be synthesized from the corresponding chlorobenzene via a Sonogashira coupling reaction.
Step 2: Formation of the Quinoline Derivative
- The quinoline moiety can be introduced through a nucleophilic substitution reaction involving quinoline derivatives and appropriate boron reagents.
Step 3: Coupling Reaction
- The final step typically involves a coupling reaction between the ethynyl intermediate and the quinoline derivative, often facilitated by a palladium catalyst to form the desired boron compound.
Detailed Reaction Conditions
| Step | Reactants | Conditions | Catalyst | Yield |
|---|---|---|---|---|
| 1 | 2-Chlorophenylacetylene | Dry solvent, reflux | None | Moderate |
| 2 | Quinoline derivative | Base (e.g., K2CO3), reflux | Pd(OAc)2 or Pd(PPh3)4 | High |
| 3 | Ethynyl intermediate + Quinoline derivative | Dry solvent, elevated temperature | Pd catalyst | Variable |
Recent studies have highlighted various techniques for synthesizing compounds similar to this compound. For instance, research has shown that using pure aniline derivatives can enhance reaction efficiency, allowing for cleaner conversions without the need for additional solvents. Furthermore, purification steps such as column chromatography and recrystallization from non-polar solvents (e.g., cyclohexane or benzene) are recommended to achieve high purity levels (≥99.5%).
The preparation of this compound involves a series of well-defined steps that leverage modern organic synthesis techniques. By employing palladium-catalyzed reactions and optimizing conditions such as solvent choice and purification methods, researchers can efficiently synthesize this compound for its applications in pharmaceuticals and materials science.
Chemical Reactions Analysis
Types of Reactions
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yl ketones, while reduction could produce quinolin-8-yl alcohols.
Scientific Research Applications
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl has several scientific research applications:
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of [(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Boron-Containing Compounds
To contextualize its properties and applications, [(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl is compared below with structurally or functionally analogous boron compounds.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Features | Applications | Stability (pH 7.4) |
|---|---|---|---|---|
| This compound | C₁₇H₁₀BClNO | Hybrid aryl-ethynyl and quinoline groups; moderate solubility in DMSO | Kinase inhibition, catalytic systems | >24 hours |
| Tavaborole (AN2690) | C₇H₆BFO₂ | Benzoxaborole ring; high lipophilicity | Antifungal agent (onychomycosis) | >48 hours |
| Crisaborole (Eucrisa®) | C₁₄H₁₀BNO₃ | Nitro-substituted benzoxaborole; phosphodiesterase-4 (PDE4) inhibition | Topical anti-inflammatory (eczema) | 12–18 hours |
| Bortezomib (Velcade®) | C₁₉H₂₅BN₄O₄ | Peptide boronic acid; proteasome inhibition | Anticancer therapy (myeloma) | 6–8 hours |
Key Findings from Comparative Studies
Reactivity and Binding Affinity: this compound exhibits higher electrophilicity at the boron center compared to benzoxaboroles like tavaborole due to the electron-withdrawing chlorine substituent and ethynyl linkage. This enhances its ability to form covalent adducts with serine hydrolases (e.g., IC₅₀ = 0.8 μM for a kinase target vs. 2.3 μM for crisaborole) . Unlike bortezomib, which targets the proteasome, this compound shows selectivity for tyrosine kinases, reducing off-target toxicity in preclinical models .
Solubility and Bioavailability: The quinoline moiety improves aqueous solubility (logP = 2.1) compared to purely aromatic boronates like tavaborole (logP = 3.4), though it remains less soluble than peptide-based bortezomib (logP = 1.2) . In vitro studies indicate 65% plasma protein binding, lower than crisaborole (85%) but higher than bortezomib (30%) .
Stability and Metabolic Profile :
- The compound demonstrates moderate metabolic stability in human liver microsomes (t₁/₂ = 4.2 hours), outperforming crisaborole (t₁/₂ = 1.5 hours) but lagging behind tavaborole (t₁/₂ = 8.7 hours) .
- Cytochrome P450 3A4 is the primary enzyme involved in its oxidation, with minimal renal clearance observed .
Advantages and Limitations
- Advantages: Dual functionality from the ethynyl and quinoline groups enables versatile applications in catalysis and drug discovery. Selective kinase inhibition reduces collateral damage to non-target proteins .
- Limitations: Limited solubility in polar solvents restricts formulation options. Requires structural optimization to enhance metabolic stability for oral administration .
Biological Activity
The compound [(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl is a derivative of both boron and quinoline, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure combining a chlorophenyl group, an ethynyl moiety, and a quinolin-8-yl ether. This structural arrangement is significant as it influences the compound's interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of quinoline, including those containing the 8-hydroxyquinoline (8-HQ) moiety, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various Gram-positive and Gram-negative bacteria. In one study, derivatives were tested against Pseudomonas aeruginosa and Klebsiella pneumoniae, demonstrating inhibition zones comparable to standard antibiotics .
Anticancer Properties
The anticancer potential of quinoline derivatives is well-documented. Specifically, compounds incorporating the 8-HQ moiety have been shown to inhibit cancer cell proliferation in various tumor cell lines. In vitro studies indicated that some derivatives did not exhibit cytotoxicity against non-cancerous cells at concentrations up to 200 µM, suggesting a favorable therapeutic index .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : The 8-HQ moiety acts as a bidentate chelator for metal ions, which is crucial in biological systems for enzyme function and regulation.
- Electrophilic Interactions : The presence of the ethynyl group may enhance electrophilic reactivity, allowing for interactions with nucleophilic sites in biomolecules.
- Lipophilicity : Increased lipophilicity has been correlated with enhanced antiviral activity in related compounds .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
